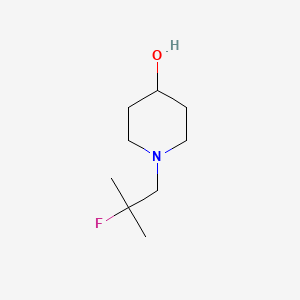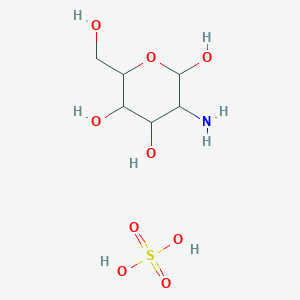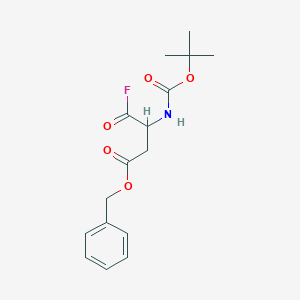
(TTP)Cu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5,10,15,20-Tetra-p-tolylporphyrinato)copper, commonly referred to as (TTP)Cu, is a coordination complex where copper is centrally coordinated to a porphyrin ligand. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The copper ion in this compound can exist in different oxidation states, making it versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetra-p-tolylporphyrinato)copper typically involves the reaction of 5,10,15,20-Tetra-p-tolylporphyrin (H2TTP) with a copper salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete metalation of the porphyrin ligand.
Industrial Production Methods
While specific industrial production methods for (TTP)Cu are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(TTP)Cu undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized from Cu(I) to Cu(II) or further to Cu(III) under specific conditions.
Reduction: The copper center can be reduced from Cu(II) to Cu(I).
Substitution: Ligands coordinated to the copper center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound(II) or this compound(III) complexes, while reduction can yield this compound(I).
Applications De Recherche Scientifique
(TTP)Cu has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and cycloaddition reactions.
Biology: this compound complexes are studied for their potential as models for copper-containing enzymes and for their interactions with biological molecules.
Medicine: Research is ongoing into the use of this compound complexes in photodynamic therapy for cancer treatment, where they act as photosensitizers.
Industry: this compound is used in the development of sensors and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which (TTP)Cu exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer reactions, activating substrates for further chemical transformations. In biological systems, this compound can interact with proteins and nucleic acids, influencing their structure and function. The molecular targets and pathways involved vary widely, but often include redox-active sites and coordination to nitrogen or sulfur atoms in biomolecules.
Comparaison Avec Des Composés Similaires
(TTP)Cu can be compared with other copper porphyrin complexes, such as:
(5,10,15,20-Tetraphenylporphyrinato)copper (TPP)Cu: Similar in structure but with phenyl groups instead of tolyl groups.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) chloride (TPP)CuCl: Contains a chloride ligand in addition to the porphyrin.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) oxide (TPP)CuO: Contains an oxide ligand.
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability. The presence of tolyl groups can affect the electronic properties and steric hindrance around the copper center, making it distinct from other copper porphyrin complexes.
Propriétés
Formule moléculaire |
C48H46CuN4 |
|---|---|
Poids moléculaire |
742.4 g/mol |
Nom IUPAC |
copper;5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
Clé InChI |
KPTHVGLYSQAKHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)

![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)


![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
